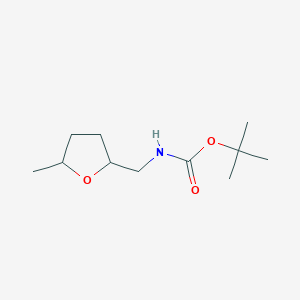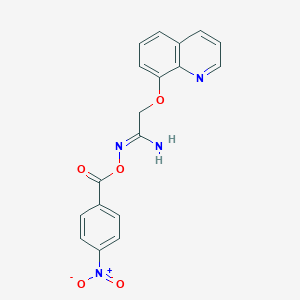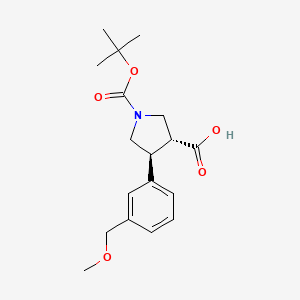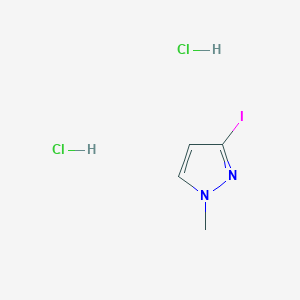
3-Iodo-1-methyl-1H-pyrazole dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Iodo-1-methyl-1H-pyrazole dihydrochloride is a chemical compound with the molecular formula C4H5IN2·2HCl It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-1-methyl-1H-pyrazole typically involves the iodination of 1-methyl-1H-pyrazole. This can be achieved using iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile.
Industrial Production Methods: While specific industrial production methods for 3-Iodo-1-methyl-1H-pyrazole dihydrochloride are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Análisis De Reacciones Químicas
Types of Reactions: 3-Iodo-1-methyl-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific examples are less common.
Cycloaddition Reactions: Pyrazole derivatives are known to undergo cycloaddition reactions, forming more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate may be employed.
Cycloaddition: Catalysts such as copper or palladium complexes can facilitate these reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 3-azido-1-methyl-1H-pyrazole.
Aplicaciones Científicas De Investigación
3-Iodo-1-methyl-1H-pyrazole dihydrochloride has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used in the study of enzyme inhibitors and as a building block for bioactive molecules.
Industry: It may be used in the production of agrochemicals, dyes, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-Iodo-1-methyl-1H-pyrazole dihydrochloride depends on its specific application. In biological systems, it may act by inhibiting enzymes or interacting with specific receptors. The iodine atom can play a crucial role in these interactions, potentially enhancing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
3-Bromo-1-methyl-1H-pyrazole: Similar structure but with a bromine atom instead of iodine.
3-Chloro-1-methyl-1H-pyrazole: Contains a chlorine atom in place of iodine.
1-Methyl-1H-pyrazole: The parent compound without any halogen substitution.
Uniqueness: 3-Iodo-1-methyl-1H-pyrazole dihydrochloride is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interactions. Iodine is larger and more polarizable than bromine or chlorine, which can enhance the compound’s ability to participate in certain chemical reactions and biological interactions.
Propiedades
Fórmula molecular |
C4H7Cl2IN2 |
|---|---|
Peso molecular |
280.92 g/mol |
Nombre IUPAC |
3-iodo-1-methylpyrazole;dihydrochloride |
InChI |
InChI=1S/C4H5IN2.2ClH/c1-7-3-2-4(5)6-7;;/h2-3H,1H3;2*1H |
Clave InChI |
PCUBJDPDFHDJCR-UHFFFAOYSA-N |
SMILES canónico |
CN1C=CC(=N1)I.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


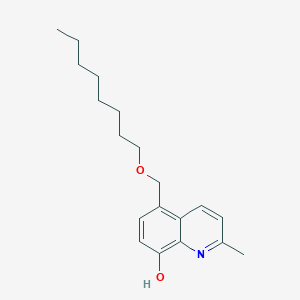

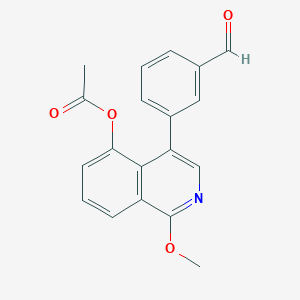
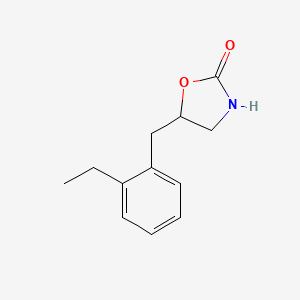
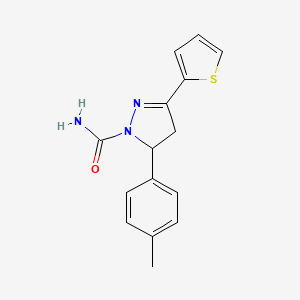
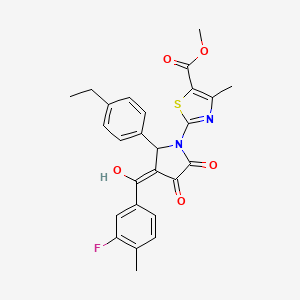
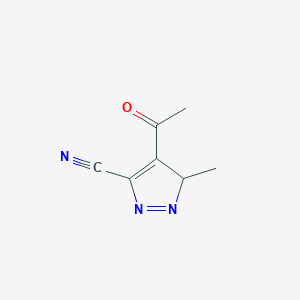
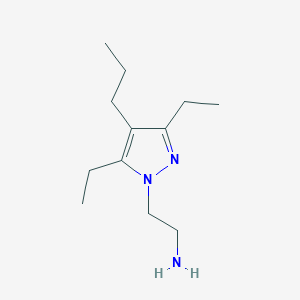
![5H-Oxazolo[3,2-a]pyridine-6-carbonitrile, 2,3-dihydro-7-methyl-5-oxo-](/img/structure/B12888275.png)
![5-{[(1-Ethynylcyclohexyl)oxy]methyl}-3-phenyl-1,3-oxazolidin-2-one](/img/structure/B12888281.png)

